REACTION_CXSMILES
|
[CH2:1]([CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2][CH:3]([CH3:5])[CH3:4].[H-].[Na+].[H][H].I[CH3:22]>CN(C)C=O.C(OCC)C>[CH2:10]([O:9][C:7](=[O:8])[C:6]([CH3:22])([CH2:1][CH2:2][CH:3]([CH3:5])[CH3:4])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:11] |f:1.2,5.6|
|
Name
|
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)C(C(=O)OCC)C(=O)OCC
|
Name
|
N,N-dimethylformamide diethyl ether
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C.C(C)OCC
|
Name
|
oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.87 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under a nitrogen atmosphere at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 3 h at 25° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with a 1.0 M aqueous hydrochloric acid solution (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated aqueous sodium bicarbonate solution (50 mL) and saturated aqueous brine solution (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)(CCC(C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.56 mmol | |
AMOUNT: MASS | 2.09 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |